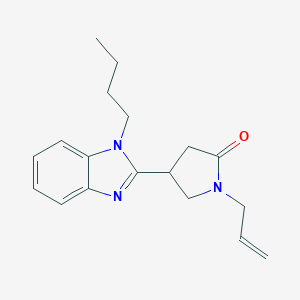
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a heterocyclic compound that contains a pyrrolidinone ring, a benzimidazole ring, and an allyl group. In
Applications De Recherche Scientifique
1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been shown to be effective against a range of bacterial and fungal strains. Additionally, it has been studied for its anti-inflammatory properties and its potential as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, microbial growth, and inflammation. It may also act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in lab experiments is its potential as a multi-targeted agent, as it has been shown to have activity against cancer cells, bacteria, fungi, and inflammation. Additionally, it has been shown to have low toxicity in vitro. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone. One direction is to further investigate its potential as an anticancer agent, particularly in vivo studies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, further studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(1-butyl-1H-benzimidazol-2-yl)-2-pyrrolidinone involves the reaction between 1-butyl-1H-benzimidazole-2-carbaldehyde and N-allylpyrrolidin-2-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, which forms the pyrrolidinone ring and the benzimidazole ring. The allyl group is introduced through an allylation reaction.
Propriétés
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-5-11-21-16-9-7-6-8-15(16)19-18(21)14-12-17(22)20(13-14)10-4-2/h4,6-9,14H,2-3,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYJRLBIFGKNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362255.png)
![6-(4-Chlorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362257.png)
![3-(2-Chlorophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362283.png)
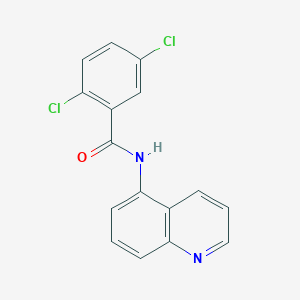
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
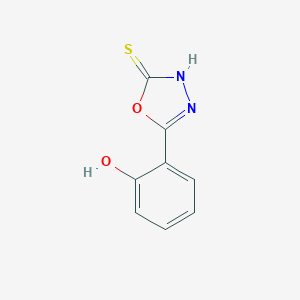
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

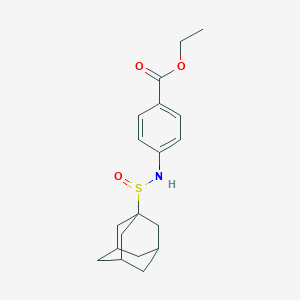
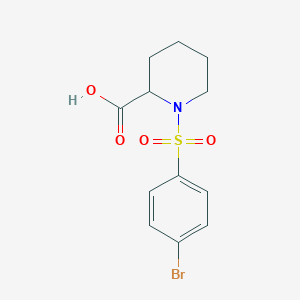
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
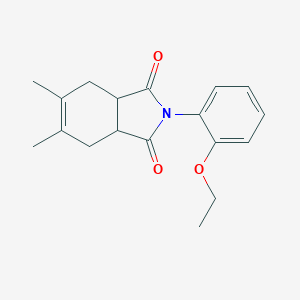
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)